molecular formula C10H11BrO B15228205 3-(4-Bromo-3-methylphenyl)oxetane

3-(4-Bromo-3-methylphenyl)oxetane

Katalognummer: B15228205
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: PDSOUEOICGTUFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-3-methylphenyl)oxetane is an organic compound with the molecular formula C10H11BrO. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and interesting for various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of 4-bromo-3-methylphenyl derivatives with suitable reagents to form the oxetane ring. For example, the reaction of 4-bromo-3-methylphenylmagnesium bromide with ethylene oxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient formation of the oxetane ring .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-3-methylphenyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while oxidation and reduction can produce oxetane derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-3-methylphenyl)oxetane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-3-methylphenyl)oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The bromine atom and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)oxetane is unique due to the combination of the oxetane ring with a bromine atom and a methyl group on the phenyl ring. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

3-(4-bromo-3-methylphenyl)oxetane

InChI

InChI=1S/C10H11BrO/c1-7-4-8(2-3-10(7)11)9-5-12-6-9/h2-4,9H,5-6H2,1H3

InChI-Schlüssel

PDSOUEOICGTUFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2COC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.